Ethyl 5-(3,5-dimethoxyphenyl)pentanoate
Description
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate (CAS: 197178-54-4) is an ester derivative characterized by a pentanoate backbone substituted with a 3,5-dimethoxyphenyl group. Its molecular formula is C₁₅H₂₂O₄, with a molecular weight of 266.333 g/mol . The compound is primarily utilized in pharmaceutical and organic synthesis research due to its aromatic and electron-rich phenyl group, which enhances reactivity in coupling and cyclization reactions. The 3,5-dimethoxy substitution pattern on the phenyl ring contributes to its unique electronic properties, influencing solubility and interactions in catalytic systems .
Properties
IUPAC Name |
ethyl 5-(3,5-dimethoxyphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-4-19-15(16)8-6-5-7-12-9-13(17-2)11-14(10-12)18-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVRUSPOKCTJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs. Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of various chemical intermediates.
Mechanism of Action
The exact mechanism of action of Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 5-(2,5-Dimethoxyphenyl)-5-oxopentanoate (CAS: N/A)
- Key Differences: The phenyl ring substituents are positioned at 2,5- instead of 3,5-dimethoxy. The additional oxo group at C5 introduces ketone functionality, increasing polarity compared to the ester-only analog .
- Synthetic Relevance : The oxo group enables nucleophilic attacks, making it a precursor for heterocyclic synthesis, unlike the parent compound .
Ethyl 5-(3,5-Dimethoxyphenyl)-5-oxopentanoate (CAS: 898758-62-8)
- Key Differences: Features a ketone group at C5, enhancing electrophilicity. This derivative is more reactive in aldol condensations and Michael additions compared to the non-oxo analog .
Functional Group Variations
Ethyl 2-cyano-5-(3,5-dimethoxyphenyl)-3-oxopentanoate (CAS: N/A)
- Key Differences: Incorporates a cyano group at C2 and an oxo group at C3. This dual functionality broadens its utility in synthesizing nitrogen-containing heterocycles (e.g., pyridines) .
- Synthetic Yield: Reported at 72% via condensation of 3-(3,5-dimethoxyphenyl)propionic acid acyl chloride with ethyl cyanoacetate, highlighting efficient methodology .
Ethyl 5-(Hydroxyphenyl)pentanoate Derivatives
- Examples: Ethyl 5-(2-/3-/4-hydroxyphenyl)pentanoate (CAS: N/A).
Structural Analogs with Heterocyclic Moieties
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)thio)acetic Acid Esters
- These compounds are prioritized in medicinal chemistry for antimicrobial applications, unlike the purely aromatic pentanoate .
Data Tables: Comparative Properties
Research Findings and Trends
- Synthetic Efficiency: The highest yield (94.5%) is reported for 3-(3,5-dimethoxyphenyl)propionic acid, a precursor to ethyl 5-(3,5-dimethoxyphenyl)pentanoate derivatives, via aldol condensation .
- Safety Considerations : Oxo-containing analogs (e.g., CAS 898758-62-8) require stringent handling due to electrophilic reactivity, whereas methoxy-substituted esters exhibit greater stability .
- Medicinal Potential: Hydroxyphenyl variants are under investigation for improved pharmacokinetics, leveraging hydroxyl groups for targeted drug delivery .
Biological Activity
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from pentanoic acid and a substituted phenol. The presence of the 3,5-dimethoxy substitution on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Studies suggest that the compound may act as an inhibitor or modulator of specific biochemical pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity or diabetes.
- Receptor Modulation : It may interact with receptors involved in inflammatory responses, potentially reducing inflammation.
Anticancer Effects
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxicity against various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.
- Results : Significant reductions in cell viability were observed at concentrations ranging from 10 to 50 µM, indicating dose-dependent cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest at G2/M phase |
| A549 | 20 | Inhibition of migration and invasion |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect suggests a potential application in treating inflammatory diseases.
Case Studies
-
In Vivo Study on Tumor Growth :
- A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and inhibition of angiogenesis.
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Chronic Inflammation Model :
- In a model of chronic inflammation induced by carrageenan, treatment with the compound resulted in reduced paw edema and lower levels of inflammatory markers in serum.
Preparation Methods
Esterification of 5-(3,5-dimethoxyphenyl)pentanoic Acid
A common route involves direct esterification of the corresponding carboxylic acid with ethanol under acidic catalysis:
- Reaction: 5-(3,5-dimethoxyphenyl)pentanoic acid + ethanol → Ethyl 5-(3,5-dimethoxyphenyl)pentanoate + water
- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
- Conditions: Reflux under anhydrous conditions to drive esterification equilibrium toward product formation
- Notes: Removal of water (e.g., using a Dean-Stark apparatus) enhances yield and purity
This method is classical and widely used for ester synthesis, providing good yields and straightforward purification.
Carbon–Carbon Bond Formation via Coupling Reactions
Another approach involves constructing the phenyl-pentanoate skeleton through coupling reactions such as:
- Aryl Halide Coupling: Using 3,5-dimethoxyphenyl bromide or iodide with ethyl 4-bromobutyrate or related β-ketoester precursors.
- Catalysts: Transition metal catalysts such as nickel or palladium complexes facilitate cross-coupling.
- Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction rates.
- Temperature: Reflux or elevated temperatures (e.g., 80–120 °C) optimize conversion.
For example, similar syntheses for related compounds (e.g., Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate) have been reported with nickel-catalyzed coupling achieving yields around 60% after 20+ hours of reaction time.
Aldol Condensation and Subsequent Reduction
In some synthetic schemes, an aldol condensation between 3,5-dimethoxybenzaldehyde and ethyl acetoacetate or related β-ketoesters is performed, followed by reduction and esterification steps:
- Step 1: Aldol condensation in methanol with a base catalyst (e.g., diethylamine) to form α,β-unsaturated intermediates.
- Step 2: Catalytic hydrogenation or chemical reduction to saturate the double bond.
- Step 3: Esterification or direct use of the ethyl ester intermediate.
This method allows for structural variation and functional group tolerance.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes and Effects |
|---|---|---|
| Catalyst | Sulfuric acid, p-TsOH, Ni or Pd complexes | Acid catalysts for esterification; metal catalysts for coupling |
| Solvent | Ethanol (esterification), DMF or THF (coupling) | Solvent polarity affects reaction rate and selectivity |
| Temperature | Reflux (60–80 °C) for esterification; 80–120 °C for coupling | Higher temp improves conversion but may cause side reactions |
| Reaction Time | 4–24 hours | Longer times may improve yield but risk degradation |
| Water Removal | Dean-Stark apparatus or molecular sieves | Drives esterification equilibrium forward |
Analytical Validation of Product
Post-synthesis, the compound is typically characterized by:
- Infrared Spectroscopy (IR): Ester carbonyl stretch near 1730 cm⁻¹; aromatic methoxy groups show C–O stretches.
- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirm the aromatic substitution pattern and ester moiety.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~274 g/mol for this compound).
- Chromatography: Flash chromatography using hexane/ethyl acetate mixtures for purification.
Comparative Data Table of Related Synthetic Routes
Research Findings and Notes
- Substituent Effects: The 3,5-dimethoxy groups increase electron density on the phenyl ring, facilitating nucleophilic aromatic substitution and improving solubility in polar solvents.
- Catalyst Selection: Nickel catalysts offer cost-effective coupling but require longer reaction times compared to palladium; solvent choice critically affects catalyst activity.
- Purity Considerations: Anhydrous conditions and inert atmosphere prevent hydrolysis and oxidation of sensitive functional groups during synthesis and storage.
- Industrial Scale-Up: Continuous flow reactors with precise control of temperature and reactant feed rates can enhance yield and reproducibility for large-scale production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
